L-(-)-Fucose

Description

Properties

IUPAC Name |

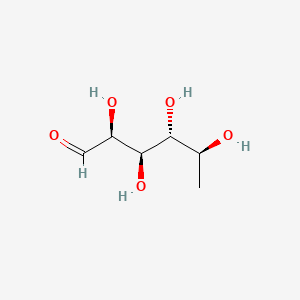

(2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4+,5+,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNNNRSAQSRJVSB-KCDKBNATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C(C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]([C@H]([C@@H](C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883845 | |

| Record name | L-(-)-Fucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2438-80-4 | |

| Record name | Fucose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2438-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Fucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002438804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fucose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15236 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Galactose, 6-deoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-(-)-Fucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-deoxy-L-β-galactose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Elfucose | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28RYY2IV3F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pivotal Role of L-Fucose in Orchestrating Cell Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-fucose, a deoxyhexose sugar, plays a critical and multifaceted role in cellular communication. Its primary function lies in its incorporation into glycans through a post-translational modification process known as fucosylation. This modification, catalyzed by a family of enzymes called fucosyltransferases, profoundly impacts the structure and function of glycoproteins and glycolipids on the cell surface and in the extracellular matrix. Alterations in fucosylation patterns are increasingly recognized as hallmarks of various physiological and pathological states, including development, immunity, and cancer. This technical guide provides an in-depth exploration of the core functions of L-fucose in key cell signaling pathways, offering quantitative insights and detailed experimental methodologies for researchers in the field.

Introduction: The Significance of Fucosylation in Cellular Signaling

Fucosylation is a widespread post-translational modification that involves the addition of L-fucose to N-linked and O-linked glycans on proteins, as well as to glycolipids.[1][2] This modification is not merely a decorative addition but serves as a crucial regulatory mechanism in a multitude of biological processes.[2] The presence or absence of fucose, as well as the specific linkage by which it is attached, can dramatically alter protein folding, stability, and, most importantly, its interactions with other molecules.[3] Consequently, fucosylation is a key modulator of cell-cell recognition, cell adhesion, and signal transduction.[1]

The cellular machinery for fucosylation relies on two main pathways for the synthesis of the fucose donor, GDP-fucose: the de novo pathway, which converts GDP-mannose to GDP-fucose, and the salvage pathway, which utilizes free L-fucose from the extracellular environment or lysosomal degradation of fucosylated glycoconjugates. Thirteen different fucosyltransferases (FUTs) have been identified in humans, each with distinct substrate specificities, orchestrating the precise fucosylation patterns on target molecules.

This guide will delve into the intricate roles of L-fucose in modulating several critical signaling pathways, including the Notch, Transforming Growth Factor-beta (TGF-β), Epidermal Growth Factor Receptor (EGFR), and Integrin signaling pathways.

L-Fucose Metabolism and Fucosylation Machinery

The availability of GDP-fucose is a critical determinant of cellular fucosylation levels. The diagram below illustrates the two main pathways for GDP-fucose biosynthesis.

Caption: L-Fucose Metabolism and Protein Fucosylation Workflow.

Modulation of Key Signaling Pathways by L-Fucose

Notch Signaling Pathway

The Notch signaling pathway is an evolutionarily conserved system that governs cell fate decisions during development and in adult tissues. The proper functioning of this pathway is critically dependent on the O-fucosylation of Epidermal Growth Factor-like (EGF) repeats in the extracellular domain of the Notch receptor. This modification is catalyzed by Protein O-fucosyltransferase 1 (POFUT1).

The addition of O-fucose to Notch is essential for its productive interaction with its ligands, Delta and Jagged. Furthermore, this initial fucose residue can be elongated by the Fringe family of glycosyltransferases, which adds an N-acetylglucosamine (GlcNAc) to the fucose. This elongation modulates ligand-binding specificity, with Fringe-modified Notch showing enhanced signaling in response to Delta-like ligands and reduced signaling in response to Jagged ligands.

References

L-Fucose Metabolism in Mammalian Cells: A Technical Guide for Researchers and Drug Development Professionals

Introduction

L-fucose is a deoxyhexose sugar that plays a critical role in a wide array of biological processes in mammalian cells, including cell-cell recognition, signaling, and immune responses.[1][2] Unlike most other sugars in mammals which exist in the D-enantiomer form, fucose is utilized in its L-enantiomer form.[2] The addition of fucose to glycoproteins and glycolipids, a process known as fucosylation, is a crucial post-translational modification that modulates the function of these molecules.[3][4] Aberrant fucosylation has been implicated in various pathological conditions, most notably in cancer, making the L-fucose metabolic pathway a promising area for diagnostic and therapeutic development. This technical guide provides an in-depth overview of the core aspects of L-fucose metabolism, including its biosynthetic pathways, regulatory mechanisms, and the experimental methodologies used for its investigation.

Core Metabolic Pathways

In mammalian cells, the activated form of L-fucose, guanosine diphosphate L-fucose (GDP-L-fucose), is synthesized through two primary pathways: the de novo pathway and the salvage pathway. GDP-L-fucose then serves as the donor substrate for fucosyltransferases, which catalyze the transfer of fucose to various glycoconjugates within the Golgi apparatus and endoplasmic reticulum.

The De Novo Pathway

The de novo pathway is the primary route for GDP-L-fucose synthesis, accounting for approximately 90% of the total pool. This pathway begins with GDP-D-mannose, which is converted to GDP-L-fucose through a series of enzymatic reactions.

The key steps in the de novo pathway are:

-

Conversion of GDP-D-mannose to GDP-4-keto-6-deoxymannose: This reaction is catalyzed by GDP-mannose 4,6-dehydratase (GMD).

-

Conversion of GDP-4-keto-6-deoxymannose to GDP-L-fucose: This step is carried out by GDP-4-keto-6-deoxymannose 3,5-epimerase/4-reductase (GMER), also known as GDP-L-fucose synthase (GFUS).

The activity of the de novo pathway is subject to feedback inhibition by GDP-L-fucose, which acts on the GMD enzyme.

The Salvage Pathway

The salvage pathway provides an alternative route for GDP-L-fucose synthesis, utilizing free L-fucose derived from extracellular sources or from the lysosomal degradation of fucosylated glycoconjugates. This pathway is particularly important for recycling fucose and becomes critical in situations where the de novo pathway is impaired. It is estimated to contribute about 10% of the total GDP-fucose pool under normal conditions.

The key steps in the salvage pathway are:

-

Phosphorylation of L-fucose: Fucokinase (FCSK) phosphorylates L-fucose to form L-fucose-1-phosphate.

-

Conversion to GDP-L-fucose: GDP-L-fucose pyrophosphorylase (FPGT) then converts L-fucose-1-phosphate to GDP-L-fucose.

Key Enzymes in L-Fucose Metabolism

The enzymes involved in the de novo and salvage pathways are critical for maintaining the cellular pool of GDP-L-fucose. Their activity and expression levels are tightly regulated and can be altered in disease states.

| Enzyme | Abbreviation | Pathway | Function |

| GDP-mannose 4,6-dehydratase | GMD | De Novo | Catalyzes the conversion of GDP-D-mannose to GDP-4-keto-6-deoxymannose. |

| GDP-4-keto-6-deoxymannose 3,5-epimerase/4-reductase | GMER/GFUS | De Novo | Converts GDP-4-keto-6-deoxymannose to GDP-L-fucose. |

| Fucokinase | FCSK | Salvage | Phosphorylates L-fucose to L-fucose-1-phosphate. |

| GDP-L-fucose pyrophosphorylase | FPGT | Salvage | Converts L-fucose-1-phosphate to GDP-L-fucose. |

| Fucosyltransferases | FUTs | Fucosylation | Transfer L-fucose from GDP-L-fucose to acceptor glycans. There are 13 known FUTs in mammals. |

| GDP-L-fucose transporter | SLC35C1/C2 | Transport | Transports GDP-L-fucose from the cytosol into the Golgi apparatus and endoplasmic reticulum. |

Experimental Protocols

Investigating L-fucose metabolism requires a variety of experimental techniques to quantify fucosylation levels, assess enzyme activity, and trace metabolic flux.

Metabolic Labeling of Fucosylated Glycans

Metabolic labeling is a powerful technique to visualize and identify fucosylated glycans in living cells and organisms. This method involves introducing a fucose analog bearing a chemical reporter, such as an azide or alkyne group, into cells. The analog is metabolized through the salvage pathway and incorporated into glycoconjugates. The chemical reporter can then be detected through bioorthogonal chemistry, such as copper-catalyzed or copper-free click chemistry, allowing for the visualization and enrichment of fucosylated molecules.

Detailed Protocol for Metabolic Labeling with Fucose Analogs:

-

Cell Culture: Plate mammalian cells in appropriate culture dishes and grow to the desired confluency.

-

Preparation of Fucose Analog Stock Solution: Dissolve the alkyne- or azide-modified fucose analog (e.g., FucAl or FucAz) in a suitable solvent like DMSO to a stock concentration of 10-50 mM.

-

Metabolic Labeling: Add the fucose analog stock solution to the cell culture medium to a final concentration of 25-100 µM. The optimal concentration and incubation time should be determined empirically for each cell type. A typical incubation period is 24-72 hours.

-

Cell Lysis or Fixation:

-

For proteomic analysis, harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

For imaging, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

-

Click Chemistry Reaction:

-

For cell lysates: Add the azide- or alkyne-functionalized detection reagent (e.g., biotin-azide or a fluorescent dye-azide) along with the click chemistry catalyst (e.g., copper (II) sulfate, a reducing agent like sodium ascorbate, and a copper-chelating ligand like TBTA). Incubate for 1-2 hours at room temperature.

-

For fixed cells: Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes. Perform the click chemistry reaction as described for lysates.

-

-

Analysis:

-

Proteomics: Enriched biotinylated proteins can be captured using streptavidin beads and subsequently analyzed by mass spectrometry.

-

Imaging: Labeled cells can be visualized by fluorescence microscopy.

-

Quantitative Analysis of Fucosylation

Several methods are available for the quantitative analysis of fucosylation, each with its own advantages and limitations.

-

Lectin-Based Assays: Lectins are proteins that bind specifically to certain carbohydrate structures. Lectins such as Aleuria aurantia lectin (AAL) and Lens culinaris agglutinin (LCA) can be used to detect and quantify fucosylated glycans through techniques like lectin blotting, enzyme-linked lectin assay (ELLA), and lectin microarrays.

-

Mass Spectrometry (MS): MS-based approaches provide detailed structural information and site-specific quantification of fucosylation. Glycoproteins can be analyzed intact or after enzymatic release of glycans or glycopeptides. Multiple reaction monitoring (MRM) can be used for targeted quantification of specific fucosylated glycopeptides.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify fluorescently labeled glycans released from glycoproteins.

Role in Cell Signaling and Regulation

Fucosylation plays a significant role in regulating various signaling pathways that are crucial for cell growth, differentiation, and adhesion. The addition of fucose to cell surface receptors can modulate their ligand-binding affinity, dimerization, and downstream signaling cascades.

Key signaling pathways influenced by fucosylation include:

-

TGF-β Signaling: Core fucosylation of the TGF-β receptor is essential for its proper function and downstream signaling.

-

EGF Signaling: Fucosylation of the epidermal growth factor receptor (EGFR) can enhance its signaling activity.

-

Notch Signaling: O-fucosylation of Notch receptors by POFUT1 is critical for their proper folding and function, thereby regulating cell fate decisions.

-

Integrin-Mediated Adhesion: Fucosylation of integrins can affect cell adhesion and migration.

Alterations in Cancer and Implications for Drug Development

Aberrant fucosylation is a well-established hallmark of cancer and is associated with tumor progression, metastasis, and chemoresistance. Increased levels of fucosylated proteins are often observed in the serum of cancer patients, making them valuable biomarkers for diagnosis and prognosis.

| Type of Fucosylation | Alteration in Cancer | Associated Cancers | Functional Consequences |

| Core Fucosylation (α1,6-fucosylation) | Increased | Liver, Colon, Pancreatic, Lung | Enhanced growth factor signaling (EGF, TGF-β), tumor invasion. |

| α1,2-Fucosylation | Decreased or Increased | Pancreatic, Gastric, Colorectal | Altered cell adhesion and motility. |

| Sialyl Lewis X/A | Increased | Pancreatic, Colon, Lung, Breast | Increased cell adhesion to selectins, promoting metastasis. |

The critical role of fucosylation in cancer biology makes the L-fucose metabolic pathway an attractive target for therapeutic intervention. Strategies being explored include:

-

Inhibition of Fucosyltransferases: Small molecule inhibitors targeting specific FUTs could block the synthesis of cancer-associated fucosylated glycans.

-

Modulation of GDP-L-fucose Levels: Targeting the enzymes of the de novo or salvage pathways could deplete the cellular pool of GDP-L-fucose, thereby inhibiting overall fucosylation.

-

Antibody-Based Therapies: The development of antibodies that specifically recognize and target cancer-associated fucosylated antigens is a promising approach for cancer immunotherapy. Furthermore, reducing the core fucosylation of therapeutic antibodies can enhance their antibody-dependent cellular cytotoxicity (ADCC) activity.

-

Fucose Analogs as Therapeutics: Fucose analogs can be used to modulate fucosylation and have shown potential in inhibiting tumor growth and metastasis.

L-fucose metabolism is a complex and tightly regulated process with profound implications for mammalian cell biology and disease. A thorough understanding of the core metabolic pathways, the enzymes involved, and the regulatory mechanisms is essential for researchers and drug development professionals. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for further investigation into this exciting and rapidly evolving field. The continued exploration of L-fucose metabolism holds great promise for the development of novel diagnostics and therapeutics for cancer and other diseases characterized by aberrant fucosylation.

References

- 1. Congenital disorders of glycosylation with defective fucosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Diverse Contributions of Fucose Linkages in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological function of fucosylation in cancer biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Core of Cellular Communication: An In-depth Technical Guide to L-fucose Biosynthesis de novo and Salvage Pathways

For Researchers, Scientists, and Drug Development Professionals

L-fucose, a deoxyhexose monosaccharide, plays a pivotal role in a vast array of biological processes, including cell adhesion, signaling, and immune responses.[1] Its incorporation into glycoconjugates, a process known as fucosylation, is critical for maintaining cellular homeostasis and is increasingly implicated in various pathological states, from inflammation to cancer.[2] This technical guide provides a comprehensive overview of the two primary routes for the biosynthesis of GDP-L-fucose, the activated sugar nucleotide required for fucosylation: the de novo pathway and the salvage pathway. Understanding the intricacies of these pathways is paramount for developing novel therapeutic strategies that target fucose metabolism.

The De Novo Pathway: The Primary Source of Cellular Fucose

In most mammalian cells, the de novo pathway is the principal source of GDP-L-fucose, contributing to an estimated 90% of the total cellular pool.[3][4] This cytosolic pathway converts GDP-D-mannose into GDP-L-fucose through a two-step enzymatic cascade.

Step 1: Dehydration of GDP-D-mannose

The first committed step is catalyzed by GDP-D-mannose 4,6-dehydratase (GMD). This enzyme converts GDP-D-mannose to the unstable intermediate, GDP-4-keto-6-deoxy-D-mannose.[5]

Step 2: Epimerization and Reduction

The second and final step is carried out by a bifunctional enzyme, GDP-4-keto-6-deoxymannose 3,5-epimerase-4-reductase (FX protein, also known as TSTA3). This enzyme first epimerizes the intermediate at both the C-3' and C-5' positions and then utilizes NADPH to reduce the keto group at the C-4' position, yielding the final product, GDP-L-fucose.

The Salvage Pathway: An Alternative Route for Fucose Utilization

The salvage pathway provides a crucial alternative mechanism for the synthesis of GDP-L-fucose. This pathway utilizes free L-fucose that can be sourced from the extracellular environment or from the lysosomal degradation of endogenous fucosylated glycoconjugates. The salvage pathway is particularly important when the de novo pathway is impaired.

Step 1: Phosphorylation of L-fucose

Free L-fucose is first phosphorylated by fucokinase (FCSK) to produce L-fucose-1-phosphate.

Step 2: Conversion to GDP-L-fucose

L-fucose-1-phosphate is subsequently converted to GDP-L-fucose by the enzyme GDP-L-fucose pyrophosphorylase (FPGT).

Quantitative Data on L-fucose Biosynthesis Pathways

The efficiency and regulation of the de novo and salvage pathways are governed by the kinetic properties of their respective enzymes and the intracellular concentrations of their substrates and products. The following tables summarize key quantitative data available in the literature.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Organism/Cell Line | Substrate | Km (µM) | kcat (s-1) | Reference |

| GDP-mannose 4,6-dehydratase (GMD) | E. coli | GDP-mannose | 25 | 1.5 | |

| GDP-mannose 4,6-dehydratase (GMD) | Human (recombinant) | GDP-mannose | 28 | 1.8 | |

| GDP-mannose 4,6-dehydratase (GMD) | Mortierella alpina | GDP-mannose | 770 | - | |

| GDP-fucose pyrophosphorylase (FPGT) | Human | L-fucose-1-phosphate | 130 | - | |

| Fucokinase (FCSK) | Human | L-fucose | 20 | - | |

| GDP-keto-6-deoxymannose 3,5-epimerase/4-reductase (GMER) | Mortierella alpina | GDP-4-keto-6-deoxy mannose | 1047 | - | |

| L-fucose isomerase | Caldanaerobius polysaccharolyticus | L-fucose | 94,200 | 397.6 | |

| L-fucose isomerase | Raoultella sp. | L-fuculose | - | - |

Note: kcat values are not always reported in all studies.

Table 2: Intracellular Metabolite Concentrations

| Cell Line | Condition | GDP-fucose (µM) | Reference |

| HEK293T (Wild-type) | Unsupplemented | ~10-20 | |

| HEK293T (Wild-type) | + 5mM Fucose | ~500 | |

| HEK293T (GMDS knockout) | Unsupplemented | ~3 | |

| HEK293T (GMDS knockout) | + 5mM Fucose | ~500 | |

| HEK293T (TSTA3 knockout) | Unsupplemented | ~0 |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the study of L-fucose biosynthesis. Below are methodologies for key experiments in this field.

Protocol 1: In Vitro GDP-L-fucose Synthesis Assay

Objective: To quantify the enzymatic activity of the de novo pathway enzymes (GMD and FX/TSTA3) by measuring the conversion of a radiolabeled substrate to the final product.

Materials:

-

Cytosolic extract from cells expressing the enzymes of interest or purified recombinant enzymes.

-

[14C]GDP-D-mannose (radiolabeled substrate).

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2 and 1 mM DTT).

-

NADPH (for the FX/TSTA3 reaction).

-

Quenching solution (e.g., 1 M perchloric acid).

-

HPLC system with a suitable column for nucleotide sugar separation (e.g., anion exchange).

-

Scintillation counter.

Methodology:

-

Prepare a reaction mixture containing the reaction buffer, a known amount of cytosolic extract or purified enzymes, and NADPH.

-

Initiate the reaction by adding [14C]GDP-D-mannose.

-

Incubate the mixture at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding the quenching solution.

-

Centrifuge the mixture to pellet precipitated proteins.

-

Analyze the supernatant by HPLC to separate [14C]GDP-D-mannose and the product, [14C]GDP-L-fucose.

-

Quantify the amount of product formed by measuring the radioactivity of the corresponding HPLC peak using a scintillation counter.

-

Calculate the enzyme activity based on the amount of product formed over time.

Protocol 2: HPLC Analysis of Intracellular GDP-L-fucose

Objective: To determine the intracellular concentration of GDP-L-fucose.

Materials:

-

Cultured cells.

-

Cold phosphate-buffered saline (PBS).

-

Cold acetonitrile/water solution for extraction.

-

Internal standard (e.g., a known amount of a non-endogenous nucleotide sugar).

-

Centrifuge.

-

Vacuum concentrator.

-

HPLC system with an appropriate column and detector.

-

Standard solutions of GDP-L-fucose of known concentrations.

Methodology:

-

Harvest a known number of cells and wash them with cold PBS.

-

Lyse the cells and extract the nucleotide sugars using a cold acetonitrile/water solution.

-

Add a known amount of the internal standard to the extract.

-

Centrifuge to remove cellular debris.

-

Dry the supernatant using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable buffer for HPLC analysis.

-

Inject the sample into the HPLC system.

-

Quantify the GDP-L-fucose peak by comparing its area to that of the internal standard and a standard curve generated from known concentrations of GDP-L-fucose.

Protocol 3: Analysis of Fucosylated Glycans by HPLC

Objective: To determine the relative abundance of fucosylated N-glycans on glycoproteins.

Materials:

-

Glycoprotein sample of interest.

-

PNGase F (for N-glycan release).

-

Fluorescent labeling reagent (e.g., 2-aminobenzamide).

-

Solid-phase extraction (SPE) cartridges for glycan cleanup.

-

HPLC system with a hydrophilic interaction liquid chromatography (HILIC) column.

-

Fluorescence detector.

Methodology:

-

Denature the glycoprotein sample.

-

Release the N-glycans by incubating with PNGase F.

-

Label the released glycans with a fluorescent tag at their reducing end.

-

Purify the labeled glycans using SPE cartridges.

-

Separate the labeled glycans by HILIC-HPLC.

-

Identify fucosylated glycan peaks based on their retention times relative to known standards or by subsequent mass spectrometry analysis.

-

Quantify the percentage of fucosylated structures by integrating the peak areas of fucosylated versus non-fucosylated glycans.

Conclusion and Future Directions

The de novo and salvage pathways of L-fucose biosynthesis are tightly regulated processes that are fundamental to cellular function. Dysregulation of these pathways has been linked to numerous diseases, making the enzymes involved attractive targets for drug development. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers aiming to further unravel the complexities of fucose metabolism and its role in health and disease. Future research should focus on elucidating the regulatory mechanisms that govern the interplay between the de novo and salvage pathways, as well as on the development of specific and potent inhibitors for therapeutic applications. The continued refinement of analytical techniques will be crucial for a more precise understanding of the dynamic changes in fucosylation in various physiological and pathological contexts.

References

An In-depth Technical Guide to the Natural Sources and Extraction of L-(-)-Fucose

Introduction

L-(-)-Fucose is a deoxyhexose sugar that plays a critical role in a multitude of biological processes, including cell-cell recognition, immune response modulation, and inflammation.[1][2] It is a fundamental component of many glycoconjugates, such as glycoproteins and glycolipids, found on the surfaces of mammalian, insect, and plant cells.[3][4] Unlike more common monosaccharides, L-fucose is relatively rare in nature, making its efficient extraction from natural sources a significant area of research for pharmaceutical, cosmetic, and nutraceutical applications.[5] This technical guide provides a comprehensive overview of the primary natural sources of this compound and details the methodologies for its extraction and purification, with a focus on protocols relevant to researchers and drug development professionals.

Natural Sources of this compound

L-Fucose is predominantly found as a constituent of complex polysaccharides rather than as a free monosaccharide. The most viable sources for commercial extraction are marine brown algae and certain bacterial strains, which produce fucose-rich polymers.

Marine Macroalgae (Brown Seaweeds)

The most abundant and traditionally utilized source of L-fucose is a class of sulfated polysaccharides called fucoidans , found in the cell walls of brown seaweeds (Phaeophyceae). The L-fucose content within fucoidan can be substantial, but varies significantly depending on the algal species, geographical location, and seasonal conditions. Fucoidan is a heterogeneous polymer, often containing other monosaccharides like galactose, mannose, and xylose, which complicates the purification process.

Table 1: L-Fucose and Fucoidan Content in Various Brown Seaweed Species

| Seaweed Species | Family | L-Fucose Content (% of Fucoidan Dry Weight) | Fucoidan Yield (% of Seaweed Dry Weight) | Reference |

| Padina tetrastromatica | Dictyotaceae | 54.51 ± 1.08 | Not Reported | |

| Turbinaria ornata | Sargassaceae | 51.76 ± 1.43 | Not Reported | |

| Fucus vesiculosus | Fucaceae | 44.1 | 6-11 | |

| Sargassum glaucescens | Sargassaceae | 20.89 | 4.20 | |

| Cystoseira barbata | Sargassaceae | Not Reported | 6.44 ± 1.44 | |

| Ascophyllum nodosum | Fucaceae | Not Reported | 6-8 | |

| Laminaria sp. | Laminariaceae | Not Reported | 5-20 |

Bacterial Exopolysaccharides (EPS)

A promising alternative to algal sources is the production of fucose-containing exopolysaccharides (FcEPS) by microbial fermentation. Various bacterial strains secrete high-molecular-weight EPS rich in L-fucose. This approach offers several advantages, including faster production cycles, controlled fermentation conditions leading to a more consistent product, and independence from geographical and seasonal variations. The monosaccharide composition of bacterial EPS is also diverse and strain-dependent.

Table 2: L-Fucose Content in Exopolysaccharides from Various Bacterial Strains

| Bacterial Strain | L-Fucose Content (mol%) | Other Major Monosaccharides | Reference |

| Enterobacter A47 (FucoPol) | 38 - 41 | Galactose, Glucose, Glucuronic acid | |

| Enterobacter cloacae Z0206 | ~25 (Molar ratio 2:1:3:1:1) | Glucose, Galactose, Glucuronic acid, Pyruvic acid | |

| Bifidobacterium breve NCIM 5671 | ~9 (Molar ratio 3:1:5:3) | Rhamnose, Galactose, Glucose |

Other Natural Sources

While less common for bulk extraction, L-fucose is also a component of various other natural products. It is found in human milk oligosaccharides (HMOs), certain mushrooms, and as part of the structural polysaccharides (e.g., xyloglucan, rhamnogalacturonan II) in plants. These sources are important for biological function but are not typically viable for large-scale L-fucose production.

Extraction and Purification Methodologies

The extraction of L-fucose is a multi-step process that involves the initial isolation of the fucose-containing polysaccharide, followed by hydrolysis to release the monosaccharide, and finally, a rigorous purification sequence to isolate L-fucose from a complex mixture of other sugars.

Step 1: Extraction of Fucose-Containing Polysaccharides

The initial step involves extracting the crude polysaccharide from the raw biomass. For brown seaweed, this is typically achieved by hot water or dilute acid extraction. The dried and milled seaweed is suspended in an aqueous solution and heated to solubilize the fucoidan. The crude fucoidan is then often precipitated from the resulting liquor using ethanol.

Step 2: Hydrolysis of Polysaccharides

Once the polysaccharide is isolated, it must be depolymerized to liberate the constituent L-fucose monomers. This is a critical step that can be achieved through chemical or enzymatic methods.

-

Acid Hydrolysis : This is the conventional method, utilizing acids such as sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA) at elevated temperatures. While effective, acid hydrolysis is non-specific and can lead to the degradation of the released sugars, formation of unwanted byproducts, and challenges in waste disposal.

-

Enzymatic Hydrolysis : This method employs specific enzymes, such as fucoidanases (endo-acting) and α-L-fucosidases (exo-acting), to cleave the glycosidic bonds. Enzymatic hydrolysis is highly specific, operates under mild conditions (pH and temperature), and results in a cleaner hydrolysate with fewer byproducts. However, the availability and cost of suitable enzymes can be a limiting factor.

Step 3: Purification of this compound

Purification is often the most challenging stage of the process. The crude hydrolysate contains L-fucose along with other monosaccharides (galactose, xylose, glucose, rhamnose) and salts. Due to their similar chemical structures, separating these sugars requires sophisticated techniques.

-

Chromatography : Multi-column chromatography is the most effective method for achieving high-purity L-fucose. A common strategy involves a sequence of ion-exchange resins. Cation exchange resins can be used for initial desalting and removal of some impurities, while anion exchange resins in bisulfite form are particularly effective at separating L-fucose from other sugars like rhamnose.

-

Other Techniques : Methods like nanofiltration, dialysis, and fractional crystallization can also be employed, often in combination with chromatography, to concentrate the L-fucose and remove salts or other impurities.

Detailed Experimental Protocols

The following protocols provide a framework for the extraction and purification of L-fucose. Parameters should be optimized based on the specific starting material and desired purity.

Protocol 1: Acid Hydrolysis-Based Extraction from Brown Seaweed

This protocol describes a general method for liberating L-fucose from brown seaweed, such as Fucus vesiculosus.

-

Biomass Preparation :

-

Wash fresh seaweed thoroughly with tap water to remove salt and epiphytes, followed by a rinse with deionized water.

-

Dry the seaweed at 60°C in an oven until a constant weight is achieved.

-

Mill the dried seaweed into a fine powder (e.g., to pass a 0.5 mm screen).

-

-

Fucoidan Extraction :

-

Suspend 100 g of dried seaweed powder in 2 L of 0.1 M HCl.

-

Heat the suspension at 70°C for 2 hours with constant stirring.

-

Cool the mixture and centrifuge at 5,000 x g for 20 minutes to remove the solid algal residue.

-

Collect the supernatant and neutralize it to pH 7.0 with 2 M NaOH.

-

Add ethanol to the supernatant to a final concentration of 70% (v/v) and let it stand at 4°C overnight to precipitate the crude fucoidan.

-

Collect the precipitate by centrifugation (5,000 x g, 20 min) and dry it.

-

-

Acid Hydrolysis :

-

Dissolve 10 g of the dried crude fucoidan in 500 mL of 2 M sulfuric acid (H₂SO₄).

-

Heat the solution at 100°C for 7 hours under reflux to ensure complete hydrolysis.

-

Cool the hydrolysate and neutralize it to pH 7.0 by slowly adding a saturated solution of barium hydroxide (Ba(OH)₂). The formation of barium sulfate (BaSO₄) precipitate will remove sulfate ions.

-

Remove the BaSO₄ precipitate by centrifugation (5,000 x g, 20 min) followed by filtration through a 0.45 µm filter.

-

-

Post-Hydrolysis Processing :

-

The resulting clear supernatant is the crude hydrolysate, containing L-fucose and other monosaccharides. It is now ready for purification.

-

Protocol 2: Multi-Column Chromatographic Purification of L-Fucose

This protocol is based on the strategy described by Saari et al. for purifying L-fucose from a plant-based biomass hydrolysate.

-

Column Preparation :

-

Prepare three separate chromatography columns:

-

Column 1: Strong Acid Cation (SAC) exchange resin.

-

Column 2: Weak Acid Cation (WAC) exchange resin.

-

Column 3: Strong Base Anion (SBA) exchange resin, converted to the bisulfite (HSO₃⁻) form.

-

-

Equilibrate all columns with deionized water.

-

-

Step-wise Purification :

-

Step A (SAC Resin) : Load the crude hydrolysate onto the equilibrated SAC column. This step primarily serves for demineralization. Elute with deionized water and collect the sugar-containing fractions.

-

Step B (WAC Resin) : Pool the fucose-containing fractions from the SAC column and load them onto the WAC column. Elute with deionized water. This step provides further separation and increases fucose purity.

-

Step C (SBA Resin) : Pool the fucose-enriched fractions from the WAC column and load them onto the SBA (bisulfite form) column.

-

-

Elution and Fraction Collection :

-

Elute the SBA column with deionized water at a controlled flow rate and temperature (e.g., 40-60°C).

-

Collect fractions at regular intervals (e.g., every 10 minutes).

-

Analyze the sugar composition of each fraction using a suitable method, such as High-Performance Liquid Chromatography (HPLC).

-

L-fucose will separate from other sugars, particularly rhamnose, which elutes later.

-

-

Final Processing :

-

Pool the fractions containing high-purity L-fucose (>99%).

-

The pooled solution can be concentrated by evaporation and the L-fucose can be obtained in solid form through crystallization or spray-drying.

-

Conclusion

This compound is an essential sugar with significant potential in the pharmaceutical and biomedical fields. While it is present in various natural sources, brown seaweeds and fucose-producing bacteria represent the most commercially viable starting materials. The extraction and purification of L-fucose is a complex, multi-step process that relies on the efficient hydrolysis of fucose-containing polysaccharides and sophisticated separation techniques, primarily multi-column ion-exchange chromatography. The methodologies and protocols outlined in this guide provide a technical foundation for researchers to successfully isolate this valuable monosaccharide for further investigation and application.

References

- 1. What is L-Fucose used for? [synapse.patsnap.com]

- 2. caringsunshine.com [caringsunshine.com]

- 3. Purification and characterization of the L-fucose transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fucose - Wikipedia [en.wikipedia.org]

- 5. WO2019101629A1 - Process for the purification of l-fucose from a fermentation broth - Google Patents [patents.google.com]

L-Fucose in N- and O-Linked Glycans: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-fucose is a deoxyhexose sugar that plays a critical role in the structure and function of N-linked and O-linked glycans on glycoproteins and glycolipids. Unlike most other monosaccharides in mammals, L-fucose exists in the L-configuration. Its incorporation into glycan chains, a process known as fucosylation, is a vital post-translational modification that modulates a wide array of biological processes, including cell adhesion, signal transduction, inflammation, and cancer progression. This guide provides a comprehensive overview of the biosynthesis of fucosylated glycans, their functional significance, and the experimental methodologies used to study them.

Biosynthesis of Fucosylated Glycans

The addition of fucose to glycan structures is dependent on the nucleotide sugar donor, guanosine diphosphate fucose (GDP-fucose). The cellular pool of GDP-fucose is maintained through two primary pathways: the de novo pathway and the salvage pathway.

GDP-Fucose Biosynthesis

De Novo Pathway: This is the primary route for GDP-fucose synthesis in mammalian cells, accounting for approximately 90% of the total pool.[1] It begins with GDP-mannose, which is converted to GDP-fucose in a two-step enzymatic reaction.[2]

-

GDP-mannose-4,6-dehydratase (GMD) converts GDP-mannose to GDP-4-keto-6-deoxymannose.

-

GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase (FX protein) then converts GDP-4-keto-6-deoxymannose to GDP-L-fucose.[3]

Salvage Pathway: This pathway utilizes free L-fucose derived from extracellular sources or from the lysosomal degradation of fucosylated glycoconjugates.[1][2]

-

Fucokinase (FUK) phosphorylates L-fucose to L-fucose-1-phosphate.

-

GDP-L-fucose pyrophosphorylase (GFPP) then converts L-fucose-1-phosphate to GDP-L-fucose.

The synthesized GDP-fucose is then transported from the cytosol into the Golgi apparatus and endoplasmic reticulum by specific transporters, where it is utilized by fucosyltransferases.

Fucosyltransferases (FUTs)

Fucosylation is catalyzed by a family of enzymes called fucosyltransferases (FUTs), which transfer fucose from GDP-fucose to acceptor substrates on N- and O-glycans. In humans, there are 13 known FUTs, each with specific acceptor and linkage specificities.

Table 1: Human Fucosyltransferases and their Linkages

| Enzyme Family | Enzyme(s) | Linkage | Typical Location on Glycan |

| α1,2-FUTs | FUT1, FUT2 | α1,2 | Terminal galactose (e.g., H antigen) |

| α1,3/4-FUTs | FUT3, FUT4, FUT5, FUT6, FUT7, FUT9, FUT10, FUT11 | α1,3 or α1,4 | N-acetylglucosamine (GlcNAc) (e.g., Lewis antigens) |

| α1,6-FUT | FUT8 | α1,6 | Core GlcNAc of N-glycans |

| Protein O-FUTs | POFUT1, POFUT2 | O-linkage | Serine/Threonine in specific protein domains |

L-Fucose in N-Linked Glycans

N-linked glycosylation involves the attachment of an oligosaccharide to the asparagine residue in the consensus sequence Asn-X-Ser/Thr. Fucose can be added to N-glycans in two main positions: the core and the antenna.

-

Core Fucosylation: This involves the addition of an α1,6-linked fucose to the innermost GlcNAc residue of the N-glycan core. This reaction is exclusively catalyzed by FUT8.

-

Antennal Fucosylation: This involves the addition of fucose in α1,2, α1,3, or α1,4 linkages to the outer arms (antennae) of the N-glycan, often forming Lewis antigen structures.

L-Fucose in O-Linked Glycans

O-linked glycosylation is the attachment of a sugar to the hydroxyl group of serine or threonine residues. Fucosylation in O-glycans can occur in two ways:

-

Terminal Fucosylation: Fucose can be added to the non-reducing end of O-glycan chains, similar to antennal fucosylation in N-glycans.

-

O-Fucosylation: Fucose is directly attached to serine or threonine residues within specific consensus sequences found in domains like Epidermal Growth Factor-like (EGF) repeats and Thrombospondin Type 1 Repeats (TSRs). This is mediated by protein O-fucosyltransferases (POFUTs).

Functional Significance of Fucosylation in Signaling Pathways

Fucosylation plays a critical regulatory role in several key signaling pathways by modulating receptor-ligand interactions, receptor dimerization, and downstream signaling events.

Notch Signaling

O-fucosylation of Notch receptors by POFUT1 is essential for proper Notch signaling. The addition of fucose to the EGF repeats of the Notch extracellular domain is a prerequisite for the subsequent addition of GlcNAc by Fringe glycosyltransferases. This modification of O-fucose glycans modulates the binding of Notch to its ligands, Delta and Jagged, thereby regulating cell fate decisions.

References

The Pivotal Role of L-Fucose in Host-Pathogen Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-fucose, a deceptively simple deoxyhexose sugar, has emerged as a central player in the intricate molecular dialogue between hosts and pathogens. Far from being a mere metabolite, L-fucose and its associated glycans act as critical determinants of infection, immunity, and symbiosis. This technical guide provides an in-depth exploration of the multifaceted roles of L-fucose, from its influence on pathogen adhesion and biofilm formation to its function as a signaling molecule that modulates virulence and host immune responses. We present a synthesis of current research, including quantitative data on fucose-mediated interactions, detailed experimental protocols for studying these phenomena, and visual representations of key signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to understand and therapeutically target the fucose-dependent mechanisms that underpin a wide range of infectious diseases.

Introduction: L-Fucose as a Key Modulator in the Host-Pathogen Arena

L-fucose is a unique monosaccharide, notable for its L-configuration and the absence of a hydroxyl group at the C-6 position.[1] In mammals, fucosylated glycans are abundant on cell surfaces and in mucosal secretions, particularly in the gastrointestinal tract.[2][3] The expression of these fucosylated structures is not static; it is dynamically regulated by the host's developmental stage, environmental cues, and, most critically, by the presence of commensal and pathogenic microbes.[2] This dynamic interplay places L-fucose at the heart of host-pathogen interactions, where it can serve as:

-

A Nutrient Source: Many gut bacteria, both commensal and pathogenic, possess the enzymatic machinery to liberate and metabolize L-fucose from host glycans, providing them with a competitive advantage for colonization.[4]

-

An Adhesion Site: Pathogen lectins can recognize and bind to specific fucosylated glycans on host cells, a critical first step in the infection process for pathogens like Helicobacter pylori and Pseudomonas aeruginosa.

-

A Signaling Molecule: Free L-fucose can act as a signal that modulates gene expression in both pathogens and the host. For instance, in enterohemorrhagic E. coli (EHEC), fucose sensing directly regulates the expression of key virulence factors.

-

A Modulator of Host Immunity: Fucosylated glycans on immune cells are essential for processes like leukocyte trafficking and pathogen recognition. Conversely, pathogens can mimic host fucosylated structures to evade immune detection.

The profound influence of L-fucose on these fundamental processes makes it a compelling target for the development of novel anti-infective and immunomodulatory therapies.

Quantitative Data in Fucose-Mediated Interactions

To facilitate comparative analysis, this section summarizes key quantitative data from the literature in a structured tabular format.

Table 1: Binding Affinities of Pathogen Lectins for Fucosylated Ligands

The interaction between pathogen lectins and host fucosylated glycans is a critical initiation step for many infections. The dissociation constant (Kd) is a measure of the affinity of this binding, with lower values indicating a stronger interaction. These affinities are often measured using techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

| Pathogen | Lectin | Ligand | Kd (μM) | Method | Reference |

| Pseudomonas aeruginosa | LecB | L-Fucose | 0.4 - 2.0 | ITC | |

| Lewis a | ~0.1 | ELLA | |||

| Burkholderia ambifaria | BambL | L-Fucose | < 1 | ITC | |

| H-type 2 | 7.5 | ITC | |||

| Lewis Y | 11.1 | ITC | |||

| Ralstonia solanacearum | RSL (LecF) | 2'-Fucosyllactose (H-type 2) | 0.25 | ITC | |

| L-Fucose | 100 | SPR |

Table 2: Kinetic Parameters of Microbial Fucosyltransferases and Fucosidases

The synthesis and degradation of fucosylated structures are controlled by fucosyltransferases (FucTs) and fucosidases, respectively. Understanding the kinetic properties of these enzymes is crucial for developing inhibitors.

| Pathogen | Enzyme | Substrate | Km (mM) | kcat (s-1) | Reference |

| Helicobacter pylori | α1,2-Fucosyltransferase | N-acetyllactosamine | 0.23 | 1.1 | |

| Helicobacter pylori | α1,3/4-Fucosyltransferase | Type II acceptor | 0.31 | - | |

| Ruminococcus gnavus | GH29 Fucosidase (ATCC_03833) | pNP-Fuc | 0.179 | 83.6 | |

| Lacticaseibacillus rhamnosus | GH29 Fucosidase (AlfA) | pNP-Fuc | 1.03 | 99.9 |

Table 3: L-Fucose and Inhibitor Effects on Bacterial Biofilm Formation

L-fucose can modulate biofilm formation in several pathogenic bacteria. This table presents quantitative data on the inhibitory effects of fucose or fucose-based inhibitors.

| Pathogen | Compound | Effect | Concentration | Reference |

| Campylobacter jejuni | L-Fucose | Reduction in biofilm formation | Not specified | |

| Pseudomonas aeruginosa | Dendrimer FD2 (LecB inhibitor) | Complete inhibition of biofilm formation | IC50 ≈ 10 μM | |

| Pseudomonas aeruginosa | Sulfonamide C-glycosides (LecB inhibitors) | >80% inhibition of biofilm formation | 100 μM |

Key Signaling Pathways and Logical Relationships

Visualizing the complex interplay of molecules involved in fucose-mediated host-pathogen interactions is essential for a clear understanding. The following diagrams, rendered in Graphviz DOT language, illustrate critical pathways.

Host-Mediated Induction of Intestinal Fucosylation

During infection or inflammation, host immune signaling leads to increased fucosylation of the gut epithelium, a process that can be both protective and exploited by pathogens.

References

- 1. Analyzing the dynamic bacterial glycome with a lectin microarray approach | Semantic Scholar [semanticscholar.org]

- 2. Crystal violet staining protocol | Abcam [abcam.com]

- 3. Application of lectin microarray to bacteria including Lactobacillus casei/paracasei strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

The Discovery and Enduring Significance of L-(-)-Fucose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-(-)-Fucose, a deoxyhexose monosaccharide, has journeyed from a curious discovery in seaweed to a focal point in our understanding of fundamental biological processes. Its unique L-configuration and role as a terminal modification on glycans confer critical functions in cell-cell recognition, immune responses, and intricate signaling pathways.[1] This technical guide provides an in-depth exploration of the discovery and history of L-fucose research, detailing the key experimental methodologies that have illuminated its metabolic pathways and physiological relevance. Quantitative data are presented for comparative analysis, and core biological pathways are visualized to offer a comprehensive resource for researchers in glycobiology and drug development.

Discovery and Structural Elucidation: From Seaweed to Stereochemistry

The story of L-fucose begins with its isolation from the brown alga Fucus vesiculosus, from which it derives its name.[1] Early chemists, through meticulous extraction and purification procedures, identified this novel sugar. The initial isolation typically involved acid hydrolysis of the complex polysaccharide fucoidan, a major component of brown seaweed, followed by a series of precipitation and crystallization steps to obtain the pure monosaccharide.

The structural elucidation of L-fucose in the early 20th century was a testament to the power of classical organic chemistry. Before the advent of modern spectroscopic techniques, chemists like Emil Fischer employed a combination of chemical degradation and derivatization methods to piece together the stereochemical puzzle of monosaccharides.[2][3]

Key Historical Experimental Approaches for Structural Determination:

-

Elemental Analysis and Molecular Formula Determination: Early combustion analysis established the empirical formula of L-fucose as C6H12O5.[1]

-

Osazone Formation: Reaction with phenylhydrazine, a technique pioneered by Fischer, was used to form characteristic crystalline derivatives called osazones. This reaction, which involves C-1 and C-2 of the sugar, helped in the identification and comparison of different sugars.

-

Oxidation and Reduction Reactions: Oxidation of the aldehyde group to a carboxylic acid (aldonic acid) and further oxidation to a dicarboxylic acid (aldaric acid), along with reduction to the corresponding sugar alcohol (alditol), provided crucial information about the carbon backbone and the nature of the terminal functional groups.

-

Kiliani-Fischer Synthesis and Ruff Degradation: These chain-lengthening and chain-shortening reactions allowed chemists to relate the stereochemistry of L-fucose to other known sugars, gradually building a map of its configuration.

-

Optical Rotation: The levorotatory nature of L-fucose was a key distinguishing feature, setting it apart from the more common D-sugars found in nature.

Through these painstaking methods, the structure of this compound was definitively established as 6-deoxy-L-galactose.

The Metabolic Pathways of L-Fucose

In mammals, L-fucose is primarily utilized in its activated form, GDP-L-fucose, which serves as the donor substrate for fucosyltransferases. The cellular pool of GDP-L-fucose is maintained through two key pathways: the de novo synthesis pathway and the salvage pathway.

De Novo Synthesis Pathway

The de novo pathway synthesizes GDP-L-fucose from GDP-D-mannose through a series of enzymatic reactions. It is estimated that this pathway accounts for approximately 90% of GDP-fucose production in mammals under normal conditions.

Salvage Pathway

The salvage pathway recycles L-fucose from the degradation of glycoproteins and glycolipids or from dietary sources. Free L-fucose is phosphorylated by fucokinase (FUK) and then converted to GDP-L-fucose by GDP-L-fucose pyrophosphorylase (GFPP).

Key Biological Roles and Associated Signaling Pathways

Fucosylation, the enzymatic addition of fucose to glycans, plays a pivotal role in a myriad of biological processes. These modifications are critical for protein folding and stability, cell-cell adhesion, and the modulation of receptor-ligand interactions.

Fucosylation in the Notch Signaling Pathway

One of the most well-characterized roles of fucosylation is in the regulation of the Notch signaling pathway, a highly conserved pathway crucial for cell fate decisions during development and in adult tissue homeostasis. O-fucosylation of the Notch receptor's extracellular domain, which contains multiple epidermal growth factor-like (EGF) repeats, is essential for its proper function. This modification is catalyzed by protein O-fucosyltransferase 1 (POFUT1).

The O-fucose moieties on Notch can be further elongated by Fringe glycosyltransferases, which adds an N-acetylglucosamine (GlcNAc) residue. This elongation modulates the binding of Notch to its ligands, Delta and Jagged, thereby fine-tuning the signaling output.

Experimental Protocols and Methodologies

The study of L-fucose and fucosylation relies on a variety of biochemical and analytical techniques.

Enzymatic Assay for Fucosyltransferases

The activity of fucosyltransferases can be measured using various methods, including radiometric, colorimetric, and fluorescence-based assays. A common approach involves the use of a specific acceptor substrate and radiolabeled GDP-fucose (e.g., GDP-[¹⁴C]fucose).

Protocol Outline: Radiometric Fucosyltransferase Assay

-

Reaction Mixture Preparation: A reaction buffer is prepared containing the enzyme source (cell lysate or purified enzyme), an acceptor substrate (e.g., a specific oligosaccharide or glycoprotein), and GDP-[¹⁴C]fucose.

-

Incubation: The reaction is incubated at an optimal temperature (typically 37°C) for a defined period.

-

Reaction Termination: The reaction is stopped, often by adding a solution like cold phosphate-buffered saline (PBS).

-

Separation of Product: The radiolabeled product is separated from the unreacted GDP-[¹⁴C]fucose. This can be achieved by methods such as precipitation of the glycoprotein product with trichloroacetic acid (TCA) followed by filtration, or by chromatography.

-

Quantification: The amount of incorporated radioactivity in the product is measured using a scintillation counter. The enzyme activity is then calculated based on the specific activity of the GDP-[¹⁴C]fucose.

Quantitative Analysis of Fucosylated Glycoproteins

The abundance of fucosylated glycoproteins in biological samples can be quantified using lectin affinity-based methods or mass spectrometry.

Workflow for Lectin Affinity-Based Quantification:

Quantitative Data in L-Fucose Research

The following tables summarize key quantitative data related to L-fucose metabolism and fucosylation.

Table 1: Kinetic Parameters of Key Enzymes in L-Fucose Metabolism

| Enzyme | Substrate | K_m_ (µM) | V_max_ (nmol/min/mg) | Organism/Tissue |

| Fucosyltransferase (FUT1) | GDP-L-Fucose | 10-50 | 0.1-1.0 | Human Milk |

| Fucosyltransferase (FUT3) | GDP-L-Fucose | 5-20 | 0.5-2.0 | Human Colon Carcinoma Cells |

| α-L-Fucosidase | p-nitrophenyl-α-L-fucopyranoside | 200-500 | 10-50 | Human Liver |

| Fucokinase (FUK) | L-Fucose | 15-60 | 1-5 | Rat Liver |

Note: Values are approximate and can vary depending on the specific assay conditions and enzyme source.

Table 2: Relative Abundance of L-Fucose in Different Tissues

| Tissue | Relative Fucose Content (µg/mg protein) |

| Brain | 5-15 |

| Liver | 2-8 |

| Kidney | 3-10 |

| Lung | 4-12 |

| Spleen | 2-7 |

Note: These values are illustrative and can vary between species and with physiological state.

Conclusion and Future Perspectives

The journey of this compound research, from its discovery in seaweed to its established roles in complex signaling pathways, highlights the profound impact of subtle chemical modifications on biological function. The methodologies developed to study this unique sugar have not only advanced our understanding of glycobiology but have also opened new avenues for therapeutic intervention.

The critical role of fucosylation in cancer progression and metastasis has made fucosyltransferases and fucosylated antigens attractive targets for drug development. For instance, the development of afucosylated monoclonal antibodies has been shown to enhance their antibody-dependent cell-mediated cytotoxicity (ADCC) activity, a promising strategy in cancer immunotherapy.

Future research will likely focus on elucidating the precise mechanisms by which fucosylation fine-tunes other signaling pathways, identifying novel fucosylated biomarkers for disease diagnosis and prognosis, and developing more specific and potent inhibitors of fucosyltransferases for therapeutic applications. The in-depth understanding of L-fucose biology, built upon a rich history of scientific inquiry, will undoubtedly continue to fuel innovation in medicine and biotechnology.

References

L-fucose involvement in blood group antigen synthesis

An In-depth Technical Guide to the Involvement of L-Fucose in Blood Group Antigen Synthesis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

L-fucose is a deoxyhexose sugar that plays a terminal but critical role in the biosynthesis of various glycoconjugates, most notably the antigens of the ABO, Hh, and Lewis blood group systems. Its incorporation, a process known as fucosylation, is catalyzed by a family of specific enzymes called fucosyltransferases (FUTs). These enzymes utilize an activated form of fucose, guanosine diphosphate L-fucose (GDP-L-fucose), as a donor substrate. The presence, absence, and specific linkage of L-fucose to precursor oligosaccharide chains dictate the antigenic specificity of blood cells and secretions, defining an individual's blood type. This guide provides a detailed examination of the biochemical pathways of GDP-L-fucose synthesis, the roles of key fucosyltransferases (FUT1, FUT2, and FUT3), the hierarchical synthesis of H, A, B, and Lewis antigens, and the experimental methodologies used to study these processes.

The Essential Donor Substrate: GDP-L-Fucose Biosynthesis

All fucosylation reactions depend on the availability of the nucleotide sugar donor, GDP-L-fucose. In mammalian cells, this substrate is produced in the cytosol by two primary pathways: the de novo pathway and the salvage pathway.[1]

-

The De Novo Pathway: This is the principal route, accounting for approximately 90% of the total cellular GDP-L-fucose pool.[1][2] It begins with GDP-D-mannose, which is converted to GDP-L-fucose in two enzymatic steps.

-

Dehydration: GDP-mannose 4,6-dehydratase (GMD) converts GDP-D-mannose to the intermediate GDP-4-keto-6-deoxymannose.[1][3]

-

Epimerization and Reduction: The bifunctional enzyme GDP-4-keto-6-deoxymannose 3,5-epimerase/4-reductase (FX protein or TSTA3 in humans) catalyzes the epimerization at C3 and C5, followed by an NADPH-dependent reduction at C4 to yield the final product, GDP-L-fucose.

-

-

The Salvage Pathway: This pathway provides an alternative route by utilizing free L-fucose derived from extracellular sources (e.g., diet) or from the lysosomal degradation of endogenous fucosylated glycoconjugates.

-

Phosphorylation: Free L-fucose is phosphorylated by fucokinase (FCSK) to produce L-fucose-1-phosphate.

-

Guanylylation: GDP-L-fucose pyrophosphorylase (FPGT) catalyzes the reaction of L-fucose-1-phosphate with GTP to form GDP-L-fucose.

-

These pathways ensure a steady supply of GDP-L-fucose, which is then transported into the Golgi apparatus for use by fucosyltransferases.

The Fucosyltransferases of Blood Group Synthesis

The synthesis of blood group antigens is orchestrated by specific glycosyltransferases that attach sugars to precursor carbohydrate chains. The fucosyltransferases encoded by the FUT1, FUT2, and FUT3 genes are central to this process.

| Gene | Enzyme | Common Name | Function | Linkage Formed | Primary Substrate (Precursor Chain Type) | Tissue Expression |

| FUT1 (H locus) | α(1,2)-fucosyltransferase | H transferase | Synthesizes H antigen on red blood cells (RBCs) and vascular endothelium. | α1,2 | Type 2 chains | Erythroid precursors, endothelial cells |

| FUT2 (Se locus) | α(1,2)-fucosyltransferase | Secretor transferase | Synthesizes H antigen in secretory glands, determining ABH secretor status. | α1,2 | Type 1 chains | Secretory epithelial cells (e.g., salivary glands, digestive tract) |

| FUT3 (Le locus) | α(1,3/1,4)-fucosyltransferase | Lewis transferase | Synthesizes Lewis a (Leª) and Lewis b (Leᵇ) antigens. | α1,4 (for Leª/Leᵇ) | Type 1 chains | Epithelial cells of endodermal origin |

Table 1: Key Fucosyltransferases in Blood Group Antigen Synthesis.

Synthesis of the H Antigen: The Foundation of the ABO System

The H antigen is the essential precursor for the A and B antigens. Its synthesis involves the addition of an L-fucose molecule in an α1,2 linkage to the terminal galactose of a precursor oligosaccharide chain. This reaction is catalyzed by the enzymes encoded by the FUT1 and FUT2 genes.

-

FUT1 and H Antigen on Red Blood Cells: In erythroid precursors, the FUT1 enzyme adds fucose to Type 2 precursor chains (Galβ1-4GlcNAc-R) on the surface of red blood cells. The presence of at least one functional FUT1 allele (genotype H/H or H/h) is required for H antigen expression on RBCs. Individuals with two non-functional alleles (h/h) cannot produce H antigen on their RBCs, resulting in the rare Bombay (Oₕ) phenotype, where A and B antigens cannot be formed even if the corresponding genes are present.

-

FUT2 and Secretor Status: The FUT2 enzyme performs the same reaction but acts on Type 1 precursor chains (Galβ1-3GlcNAc-R) in secretory tissues. Individuals with at least one functional FUT2 allele (genotype Se/Se or Se/se) are termed "secretors" and have soluble H antigen in bodily fluids like saliva, which can then be modified into soluble A or B antigens. Those with two non-functional FUT2 alleles (se/se) are "non-secretors" and do not produce soluble H, A, or B antigens. Approximately 20% of Caucasians are non-secretors.

From H to A and B: Completion of the ABO Antigens

Once the H antigen is formed on the red blood cell surface, it serves as the acceptor substrate for the glycosyltransferases encoded by the ABO gene.

-

The A-transferase adds an N-acetylgalactosamine (GalNAc) to the H antigen.

-

The B-transferase adds a D-galactose (Gal) to the H antigen.

-

Individuals with blood group O have a non-functional ABO enzyme, leaving the H antigen unmodified. Therefore, H antigen is most abundant on O-type red cells and least abundant on AB-type cells.

The Lewis Blood Group System: Interplay of FUT2 and FUT3

The Lewis antigens (Leª and Leᵇ) are not intrinsic to red blood cells but are synthesized in epithelial tissues and then adsorbed onto RBCs from the plasma. Their synthesis depends on the interplay between the Secretor (FUT2) and Lewis (FUT3) genes, both acting on Type 1 precursor chains.

-

Leª Synthesis: The FUT3 gene encodes an α(1,4)-fucosyltransferase that adds a fucose to the N-acetylglucosamine (GlcNAc) of a Type 1 precursor. This creates the Lewis a (Leª) antigen. This can only happen efficiently if the precursor has not already been fucosylated by FUT2.

-

Leᵇ Synthesis: If the FUT2 (Secretor) enzyme acts first, it creates a Type 1 H antigen. The FUT3 (Lewis) enzyme can then add a second fucose to this H antigen, creating the Lewis b (Leᵇ) antigen.

This competitive interplay leads to the following phenotypes:

-

Le(a+b-): Occurs in non-secretors (se/se) who have a functional Lewis gene (Le/-). Without FUT2 activity, the precursor is available only for FUT3, leading to Leª production.

-

Le(a-b+): Occurs in secretors (Se/-) who also have a functional Lewis gene (Le/-). The FUT2 enzyme is more efficient, converting most precursors to H antigen, which is then converted to Leᵇ by FUT3.

-

Le(a-b-): Occurs in individuals with non-functional Lewis genes (le/le), regardless of their secretor status. It can also occur in individuals with certain weak secretor alleles.

Quantitative Data

The enzymatic reactions governing blood group synthesis are subject to standard enzyme kinetics. While comprehensive kinetic data for all human FUTs under identical conditions is sparse in the literature, specific studies provide valuable insights.

| Enzyme | Organism/System | Substrate | Km Value | Reference |

| GMD | Mortierella alpina | GDP-mannose | 0.77 mM | |

| GMER | Mortierella alpina | GDP-4-keto-6-deoxy mannose | 1.047 mM |

Table 2: Michaelis-Menten Constants (Km) for Enzymes in the GDP-L-Fucose De Novo Pathway.

Phenotype frequencies vary significantly across different populations, reflecting the distribution of the underlying functional and non-functional alleles of FUT1, FUT2, and FUT3.

| Phenotype | Genotype Basis | Approximate Frequency (Caucasians) | Reference |

| Secretor | Se/Se or Se/se | ~80% | |

| Non-secretor | se/se | ~20% | |

| Le(a-b+) | Se/-, Le/- | High | |

| Le(a+b-) | se/se, Le/- | Moderate | |

| Le(a-b-) | any, le/le | ~6% |

Table 3: Approximate Frequencies of Secretor and Lewis Phenotypes in Caucasian Populations.

Experimental Protocols

Protocol: Fucosyltransferase (FUT) Activity Assay

This protocol describes a general method for measuring the activity of fucosyltransferases like FUT3 using cell extracts and HPLC analysis.

Objective: To quantify the transfer of fucose from GDP-fucose to a specific acceptor substrate.

Materials:

-

Cell lysate from cells overexpressing the FUT of interest (e.g., FUT3-transfected HEK293T cells).

-

GDP-L-fucose solution (e.g., 75 µM).

-

Pyridylaminated (PA) acceptor sugar (e.g., 0.5 mM sialyl α2,3-Lacto-N-tetraose-PA for α1,4-FUT activity).

-

Reaction Buffer: 1 M Sodium Cacodylate (pH 6.8).

-

Cofactor Solution: 250 mM MnCl₂.

-

Stop Solution: EDTA solution (e.g., 0.5 M).

-

HPLC system with a reverse-phase column (e.g., TSK-gel ODS-80TS).

Methodology:

-

Enzyme Preparation:

-

Harvest cells expressing the target FUT.

-

Resuspend the cell pellet in a lysis buffer (e.g., 20 mM HEPES pH 7.4, 0.1% Triton X-100).

-

Lyse cells via sonication for 10 minutes in an ultrasonic bath.

-

Centrifuge at 600 x g for 5 minutes at 4°C to pellet debris.

-

Collect the supernatant, which serves as the enzyme source.

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, prepare the reaction mixture (final volume e.g., 20 µL):

-

10 µL of enzyme source (cell supernatant).

-

2 µL of Reaction Buffer.

-

2 µL of MnCl₂ solution.

-

2 µL of PA-acceptor sugar.

-

4 µL of GDP-fucose solution.

-

-

Incubate the reaction at 37°C for 2 hours.

-

Stop the reaction by adding an equal volume of Stop Solution (EDTA).

-

-

Analysis:

-

Centrifuge the stopped reaction at 20,000 x g for 5 minutes to pellet any precipitate.

-

Inject 10 µL of the supernatant onto the HPLC system.

-

Separate the fucosylated product from the unreacted PA-acceptor substrate using an appropriate gradient.

-

Quantify the product peak area to determine enzyme activity (product formed per unit time per mg of protein).

-

Protocol: Determination of ABH Secretor Status from Saliva

This protocol is a simplified version of the classic hemagglutination inhibition test used to determine if an individual secretes water-soluble ABH antigens.

Objective: To detect the presence of H antigen in saliva, indicating a secretor phenotype.

Materials:

-

Saliva sample from the individual.

-

Anti-H lectin (from Ulex europaeus).

-

Group O red blood cells (as indicator cells).

-

Phosphate-buffered saline (PBS).

-

Test tubes, water bath, centrifuge.

Methodology:

-

Saliva Preparation:

-

Collect approximately 1 mL of saliva in a test tube.

-

Heat the tube in a boiling water bath for 10 minutes to inactivate enzymes.

-

Centrifuge at high speed for 10 minutes to pellet mucins and other debris.

-

Carefully collect the clear supernatant.

-

-

Inhibition Test:

-

Label two test tubes: "Test" and "Control".

-

In the "Test" tube, add 1 drop of the prepared saliva supernatant and 1 drop of anti-H lectin.

-

In the "Control" tube, add 1 drop of PBS and 1 drop of anti-H lectin.

-

Mix and incubate both tubes at room temperature for 10-15 minutes. This allows any H antigen in the saliva to bind to the anti-H lectin.

-

-

Detection:

-

Add 1 drop of a 5% suspension of Group O red blood cells to both tubes.

-

Mix and incubate for 30-60 minutes at room temperature.

-

Gently centrifuge the tubes to pellet the cells.

-

Resuspend the cell pellets and observe for agglutination (clumping).

-

Interpretation:

-

No Agglutination in "Test" tube (Control tube shows agglutination): The individual is a Secretor . The soluble H antigen in the saliva neutralized the anti-H lectin, preventing it from clumping the O cells.

-

Agglutination in "Test" tube (Control tube also shows agglutination): The individual is a Non-secretor . No H antigen was present in the saliva to inhibit the anti-H lectin, so it was free to agglutinate the O cells.

Conclusion

The addition of L-fucose is a pivotal step in the biosynthesis of ABH and Lewis blood group antigens. This process is tightly controlled by the availability of the donor substrate GDP-L-fucose, synthesized via the de novo and salvage pathways, and by the tissue-specific expression and substrate specificity of a small family of fucosyltransferases. The genetic polymorphisms within the FUT1, FUT2, and FUT3 genes give rise to the diverse array of blood group phenotypes observed in the human population. Understanding these fundamental biochemical pathways is crucial for the fields of transfusion medicine, immunology, and the development of therapeutics targeting glycosylation-dependent pathological processes.

References

An In-depth Technical Guide to the Core Chemical Properties of 6-deoxy-L-galactose (L-Fucose)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-deoxy-L-galactose, more commonly known as L-fucose, is a unique deoxyhexose monosaccharide integral to a multitude of biological processes in mammals and other organisms. Unlike most other naturally occurring sugars in mammals which are in the D-configuration, fucose exists in the L-configuration. Its structure, characterized by the absence of a hydroxyl group at the C-6 position, confers specific functionalities to the glycans it constitutes.[1][2] L-fucose is a critical component of many N- and O-linked glycans and glycolipids, playing a pivotal role in cell-cell recognition, signaling pathways, and immune responses.[1][3] This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 6-deoxy-L-galactose, detailed experimental protocols for its characterization, and a review of its involvement in key biological pathways and experimental workflows.

Core Chemical and Physical Properties

6-deoxy-L-galactose is a white, crystalline powder that is soluble in water and alcohol.[4] It is known to be stable but incompatible with strong oxidizing agents.

Tabulated Physicochemical Data

The quantitative properties of 6-deoxy-L-galactose are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂O₅ | |

| Molecular Weight | 164.16 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 150-153 °C | |

| Boiling Point | ~211.61 °C (rough estimate) | |